
2-((difluoromethyl)sulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative with a pyrazole and pyrazine group attached to the amide nitrogen. Benzamides are a class of compounds that contain a benzene ring attached to an amide group. Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide core structure, with the pyrazole and pyrazine rings attached to the amide nitrogen. The difluoromethylsulfonyl group would be attached to the 2-position of the benzene ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides, pyrazoles, and pyrazines are all known to participate in a variety of chemical reactions. For example, benzamides can undergo hydrolysis to form benzoic acid and ammonia or an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide, pyrazole, and pyrazine groups could potentially influence its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized through various techniques, demonstrating the chemical processes and yields involved in its production. For instance, Wang et al. (2013) synthesized a related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, highlighting the steps and chemical yields involved in the synthesis process (Wang, Gao, Miller, & Zheng, 2013).
Characterization Methods : The synthesized compounds are often characterized using various analytical techniques, including FT-IR and NMR spectroscopy, as detailed by Zhang Peng-yun (2013) in the synthesis of a related compound (Zhang Peng-yun, 2013).
Biological and Pharmacological Applications
Antiproliferative Activities : Some studies have explored the antiproliferative activities of pyrazole-sulfonamide derivatives. Mert et al. (2014) investigated the in vitro antiproliferative activities of pyrazole-sulfonamide derivatives against HeLa and C6 cell lines (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Antimicrobial and Antifungal Activities : Saeed et al. (2020) conducted a study on the synthesis, X-ray structure characterization, and DFT calculations of antipyrine derivatives, which are closely related to the compound , demonstrating their antimicrobial and antifungal potential (Saeed et al., 2020).
Anticancer Assessment : The potential anticancer properties of similar compounds have been assessed in various studies. For example, Mansour et al. (2021) synthesized and assessed 2-amino-3-cyanopyridine derivatives for their anticancer potential (Mansour, Sayed, Marzouk, & Shaban, 2021).
Novel Compound Synthesis
- Development of New Compounds : Research has also focused on synthesizing novel compounds with specific biological activities. For instance, the synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine, as explored by Komshina et al. (2020), reveals the process of developing new substances with potential biological activity (Komshina et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O3S/c18-17(19)28(26,27)15-4-2-1-3-12(15)16(25)22-8-10-24-9-5-13(23-24)14-11-20-6-7-21-14/h1-7,9,11,17H,8,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUIROMKHZIOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
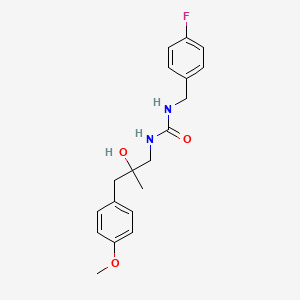
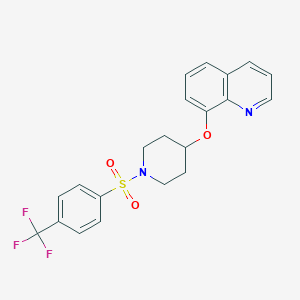
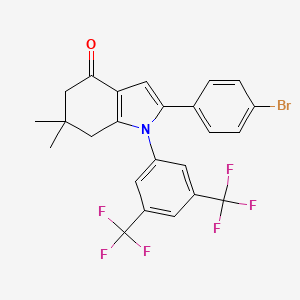
![(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2805333.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2805336.png)


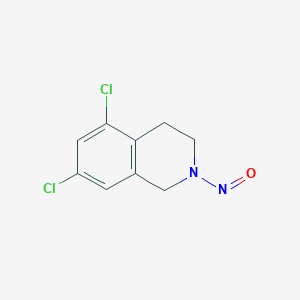
![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2805345.png)
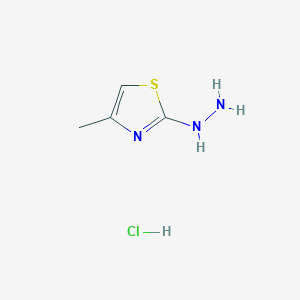
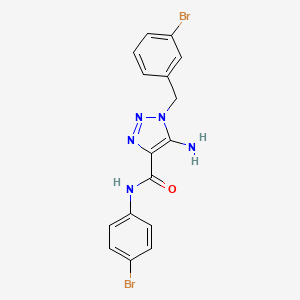

![(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B2805349.png)
